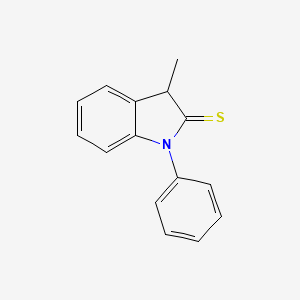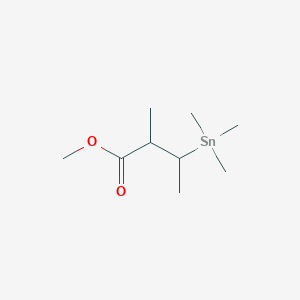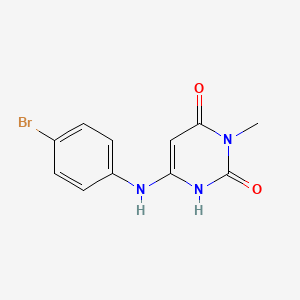
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is an organic compound known for its unique chemical structure and properties This compound features a benzodioxine ring substituted with a dibromoethenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine typically involves the reaction of a benzodioxine derivative with a dibromoethene compound. One common method includes the use of carbon tetrabromide and triphenylphosphine in dichloromethane at low temperatures to introduce the dibromoethenyl group . The reaction is carried out under an inert atmosphere, often using argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bond in the dibromoethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation may produce compounds with additional oxygen-containing groups.
Aplicaciones Científicas De Investigación
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine exerts its effects involves interactions with various molecular targets. The dibromoethenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Dibromoethenyl)aniline: Shares the dibromoethenyl group but differs in the core structure.
4H-1,3-Benzodioxin, 5-(2,2-dibromoethenyl)-2,2-dimethyl-: Similar core structure with slight variations in substituents.
Uniqueness
5-(2,2-Dibromoethenyl)-2,2-dimethyl-2H,4H-1,3-benzodioxine is unique due to its specific combination of a benzodioxine ring with a dibromoethenyl group and two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
113731-27-4 |
|---|---|
Fórmula molecular |
C12H12Br2O2 |
Peso molecular |
348.03 g/mol |
Nombre IUPAC |
5-(2,2-dibromoethenyl)-2,2-dimethyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C12H12Br2O2/c1-12(2)15-7-9-8(6-11(13)14)4-3-5-10(9)16-12/h3-6H,7H2,1-2H3 |
Clave InChI |
XDOKYRNMFWRCOM-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2=C(C=CC=C2O1)C=C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B14315345.png)


![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)

![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)


![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)

